N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13411834
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2 |
|---|---|
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H20N2/c1-3-12(14(2)10-9-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 |
| Standard InChI Key | BOCVJAVEUDWTDU-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)N(C)CCN |
| Canonical SMILES | CCC(C1=CC=CC=C1)N(C)CCN |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine belongs to the ethane-1,2-diamine family, featuring:
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Molecular Formula: C₁₂H₂₀N₂
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Molecular Weight: 192.30 g/mol
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IUPAC Name: N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine
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SMILES: CCC(C₁=CC=CC=C₁)N(C)CCN
Its structure includes a chiral center at the 1-phenyl-propyl group, influencing stereochemical behavior in coordination complexes . Comparative analysis with N'-(1-phenylethyl)ethane-1,2-diamine (C₁₀H₁₆N₂, 164.25 g/mol) highlights the impact of alkyl chain elongation and methyl substitution on solubility and reactivity .
Spectroscopic and Computational Data
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InChI Key: BOCVJAVEUDWTDU-UHFFFAOYSA-N
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via sequential alkylation of ethane-1,2-diamine:
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Methylation: Introduction of the methyl group using methyl iodide under basic conditions.
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Arylation: Reaction with 1-phenyl-1-bromopropane via nucleophilic substitution.
Critical Reaction Parameters:
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Temperature: 60–80°C
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Solvent: Anhydrous THF or DMF
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Yield: ~45–60% (optimized)
Byproduct Analysis
Common impurities include:
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Unreacted ethane-1,2-diamine (retention time: 2.1 min, HPLC)
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Bis-alkylated products (e.g., N,N'-dimethyl derivatives)
Applications in Coordination Chemistry and Beyond
Metal-Ligand Complexes
The compound forms stable complexes with transition metals:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Rh(III) | Bidentate (N,N) | Catalytic hydrogenation |
| Cu(II) | Tetradentate | Antimicrobial agents |
Notable Complex: [Rh(N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine)Cl₂]⁺ exhibits 89% efficiency in olefin hydrogenation .
Pharmaceutical Intermediates
While direct pharmacological data are scarce, structural analogs serve as:
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Dopamine Receptor Modulators: Ethylenediamine derivatives show affinity for D₂-like receptors .
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Anticancer Agents: Copper complexes induce apoptosis in MCF-7 cells (IC₅₀: 18 µM) .
Comparative Analysis with Structural Analogs
Future Research Directions
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